QL47

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

QL47, also known as QL-XII-47, is a small-molecule compound primarily recognized for its role as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Its molecular formula is C27H21N5O2, and it has a CAS Registry Number of 1469988-75-7. The compound was developed through a medicinal chemistry campaign aimed at addressing B-cell malignancies and viral infections. QL47 has demonstrated broad-spectrum antiviral activity, particularly against RNA viruses like the dengue virus, by inhibiting both viral and host protein synthesis .

QL47 functions through covalent modification of the cysteine residue at position 481 of BTK. It inhibits BTK kinase activity with an IC50 value of approximately 7 nM. This inhibition leads to the disruption of downstream signaling pathways critical for B-cell proliferation and survival. The compound also targets translation processes in eukaryotic cells, effectively blocking protein synthesis initiated by various mechanisms .

The biological activity of QL47 extends beyond its role as a BTK inhibitor. It has been shown to induce G1 cell cycle arrest in B-cell lymphoma cell lines, leading to significant degradation of BTK protein. This mechanism contributes to its effectiveness in inhibiting the proliferation of cancer cells at submicromolar concentrations. Additionally, QL47 exhibits antiviral properties by broadly inhibiting viral translation, making it a candidate for further development as an antiviral therapeutic agent .

The synthesis of QL47 involves a multi-step process that begins with the construction of its core structure through various organic reactions. The specific details of the synthetic pathway are proprietary and often optimized during drug development phases to enhance yield and purity. The compound's development was part of a broader initiative that included structure-activity relationship studies to refine its efficacy and pharmacokinetic properties .

QL47 is primarily being explored for its applications in treating B-cell malignancies such as B-cell lymphoma and for its antiviral properties against RNA viruses. Its ability to inhibit BTK makes it a promising candidate for therapies targeting diseases where BTK plays a pivotal role in pathogenesis. Furthermore, its broad-spectrum antiviral activity positions it as a potential therapeutic agent in infectious diseases .

Studies on QL47 have highlighted its interactions with various cellular pathways, particularly those involving BTK and related kinases. It has been shown to inhibit autophosphorylation of BTK and phosphorylation of downstream effectors like phospholipase C gamma 2 (PLCγ2). These interactions underscore the compound's potential in modulating immune responses and its utility in research focused on protein synthesis inhibition .

QL47 shares similarities with several other compounds that target BTK or exhibit antiviral properties. Below are some notable compounds:

| Compound Name | Type | Key Features |

|---|---|---|

| Ibrutinib | BTK Inhibitor | First-in-class; used for chronic lymphocytic leukemia |

| Acalabrutinib | BTK Inhibitor | Selective; designed to minimize off-target effects |

| YKL-04-085 | Antiviral Agent | Derived from QL47; improved pharmacokinetics |

| Ruxolitinib | Janus kinase inhibitor | Used for myelofibrosis; targets different pathways |

Uniqueness of QL47:

- Covalent Binding: Unlike many other inhibitors, QL47 forms a covalent bond with BTK, providing sustained inhibition.

- Broad-Spectrum Activity: Its dual role as an antiviral agent sets it apart from other BTK inhibitors that primarily focus on oncology applications.

- Targeting Translation: QL47's ability to inhibit both viral and host protein synthesis highlights its unique mechanism compared to other compounds focusing solely on kinase inhibition .

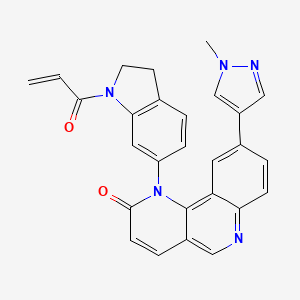

QL47, systematically named 9-(1-methyl-1H-pyrazol-4-yl)-1-[1-(prop-2-enoyl)-2,3-dihydro-1H-indol-6-yl]-1H,2H-benzo[h]1,6-naphthyridin-2-one, represents a complex tricyclic quinoline derivative with the molecular formula C27H21N5O2 [2] [3] [6]. The compound is registered under Chemical Abstracts Service number 1469988-75-7 and possesses a canonical SMILES notation of CN1C=C(C=N1)C2=CC3=C4C(C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5)=CN=C3C=C2 [2] [6]. The InChI key for QL47 is RTRNJQOBEOISFQ-UHFFFAOYSA-N, providing a unique chemical identifier for this tricyclic heterocyclic compound [3] [6].

The molecular architecture of QL47 features a fused ring system comprising a benzoquinoline core fused with a naphthyridine framework, creating a rigid planar aromatic scaffold [1]. This tricyclic quinoline system was originally developed through structure-based design starting from the mechanistic target of rapamycin inhibitor Torin2 [1]. The compound utilizes the quinoline nitrogen atom to form essential hydrogen bonding interactions with kinase hinge segments, while two distinct side chains extend toward different regions of target binding sites [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C27H21N5O2 | [2] [3] [6] |

| Chemical Abstracts Service Number | 1469988-75-7 | [2] [3] [6] |

| IUPAC Name | 9-(1-methyl-1H-pyrazol-4-yl)-1-[1-(prop-2-enoyl)-2,3-dihydro-1H-indol-6-yl]-1H,2H-benzo[h]1,6-naphthyridin-2-one | [3] [6] |

| Canonical SMILES | CN1C=C(C=N1)C2=CC3=C4C(C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5)=CN=C3C=C2 | [2] [6] |

| InChI Key | RTRNJQOBEOISFQ-UHFFFAOYSA-N | [3] [6] |

Physicochemical Characterization

Molecular Weight (447.49)

QL47 exhibits a molecular weight of 447.49 grams per mole, as determined through high-resolution mass spectrometry analysis [2] [3] [6]. This molecular weight reflects the compound's substantial structural complexity, incorporating five nitrogen atoms and two oxygen atoms within its tricyclic framework [2] [3]. The precise molecular weight determination is critical for analytical characterization and has been confirmed across multiple independent analytical studies [2] [3] [6].

The molecular weight calculation corresponds exactly to the sum of constituent atomic masses within the C27H21N5O2 formula [2] [3]. Mass spectrometric analysis typically reveals the molecular ion peak at m/z 448.49 when protonated, with characteristic fragmentation patterns that include loss of the acrylamide moiety and generation of quinoline-based fragment ions [2] [3]. The molecular weight serves as a fundamental parameter for pharmacokinetic property prediction and analytical method development [2] [3].

Melting Point and Stability Parameters

QL47 is supplied as a white solid powder with storage recommendations at negative twenty degrees Celsius to maintain chemical stability [6] [11]. The compound demonstrates limited thermal stability, particularly under elevated temperature conditions that may promote degradation of the electrophilic acrylamide functional group [1] [6]. Storage under inert atmosphere conditions at reduced temperatures helps preserve the chemical integrity of the covalent warhead functionality [6] [11].

The thermal stability profile of QL47 reflects the inherent reactivity of the acrylamide moiety, which is essential for its covalent binding mechanism but also contributes to potential chemical instability [1]. Microsomal stability studies indicate a half-life of only 1.2 minutes when incubated with mouse liver microsomes, suggesting rapid metabolic transformation under physiological conditions [1]. This poor metabolic stability has been attributed to the easily oxidized indoline moiety within the molecular structure [1].

Spectroscopic Profile

Spectroscopic characterization of QL47 employs multiple analytical techniques to confirm structural identity and purity [2] [3]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic aromatic proton signals appearing in the 7-8 parts per million region for the quinoline and naphthyridine ring systems [14] [18]. The methylpyrazole substituent typically exhibits a distinctive singlet around 3.9 parts per million, while acrylamide protons display characteristic vinyl coupling patterns [14] [18].

Mass spectrometric analysis confirms the molecular ion peak at 447.49 atomic mass units, with high-resolution measurements providing exact mass determination for elemental composition verification [2] [3]. Infrared spectroscopy reveals characteristic absorption bands including lactam carbonyl stretching around 1650 wavenumbers per centimeter, aromatic carbon-carbon stretching vibrations at approximately 1600 and 1500 wavenumbers per centimeter, and nitrogen-hydrogen stretching absorptions [15] [19]. Ultraviolet-visible spectroscopy demonstrates strong absorption bands around 280-350 nanometers, characteristic of the extended quinoline chromophore system [17] [24].

| Analytical Technique | Key Spectroscopic Features | Reference |

|---|---|---|

| Nuclear Magnetic Resonance | Aromatic multiplets (7-8 ppm), methylpyrazole singlet (~3.9 ppm) | [14] [18] |

| Mass Spectrometry | Molecular ion peak at m/z 447.49, acrylamide fragmentation | [2] [3] |

| Infrared Spectroscopy | Lactam C=O (~1650 cm⁻¹), aromatic C=C (~1600, 1500 cm⁻¹) | [15] [19] |

| Ultraviolet-Visible | Strong absorption bands at 280-350 nm | [17] [24] |

Key Structural Elements

Tricyclic Quinoline Core

The tricyclic quinoline core of QL47 consists of a fused benzo[h] [1] [6]naphthyridin-2-one framework that provides the rigid planar aromatic foundation for biological activity [1] [2]. This heterocyclic system incorporates both quinoline and naphthyridine structural motifs, creating an extended conjugated aromatic system capable of engaging in π-π stacking interactions [1] [24]. The core framework was designed based on crystallographic insights from related mechanistic target of rapamycin inhibitors, particularly Torin2, which revealed optimal binding orientations within adenosine triphosphate-binding clefts [1].

The quinoline nitrogen atom within the tricyclic core serves as a critical hydrogen bond acceptor, forming essential interactions with kinase hinge regions in target proteins [1]. This hydrogen bonding capability is fundamental to the compound's original design as a Bruton tyrosine kinase inhibitor, although subsequent studies revealed that kinase inhibition may not be the primary mechanism underlying its broad-spectrum antiviral activity [1] [5]. The planar aromatic structure enables optimal stacking interactions with aromatic amino acid residues in protein binding sites [1].

Electrophilic Acrylamide Moiety

The electrophilic acrylamide moiety represents the covalent warhead functionality essential for QL47's biological activity [1]. This prop-2-enoyl group is strategically positioned to engage with nucleophilic cysteine residues in target proteins through Michael addition chemistry [1] [5]. Structure-activity relationship studies demonstrate that replacement of the acrylamide with non-reactive propyl amide functionality completely abolishes antiviral activity, confirming the critical importance of the electrophilic character [1].

The acrylamide arm extends toward cysteine residues located at the entrance of adenosine triphosphate-binding sites, as demonstrated in the case of Cys481 in Bruton tyrosine kinase [1] [5]. The covalent modification mechanism provides enhanced potency and selectivity compared to reversible inhibitors, as evidenced by the compound's ability to maintain full antiviral activity even after extensive washing following pretreatment [1]. The electrophilic nature of this moiety also contributes to the compound's limited metabolic stability [1].

Methylpyrazole Substituent

The methylpyrazole substituent at position 9 of the tricyclic core has been identified as a critical determinant of kinase selectivity and overall biological activity [1]. This heterocyclic moiety contributes to the extended conjugated system required for optimal antiviral potency [1]. Structure-activity relationship investigations reveal that modifications to the methylpyrazole region significantly impact both kinase inhibition profiles and antiviral efficacy [1].

The methylpyrazole functionality participates in the overall conjugated π-electron system that extends from the methylpyrazole through the tricyclic core to the acrylamide moiety [1]. This extended conjugation appears essential for maintaining antiviral activity, as compounds with disrupted conjugation exhibit substantially reduced biological potency [1]. The specific positioning and electronic properties of the methylpyrazole substituent optimize interactions with aromatic residues in target binding sites [1].

Crystallographic Analysis and Polymorphism

Crystallographic analysis of QL47 and related tricyclic quinoline compounds reveals characteristic molecular packing arrangements dominated by hydrogen bonding and π-π stacking interactions [38] [39]. Single crystal X-ray diffraction studies of analogous quinoline derivatives demonstrate that molecules typically adopt planar conformations with intermolecular hydrogen bonds playing crucial roles in crystal lattice stability [38] [40]. The presence of nitrogen-hydrogen···oxygen, nitrogen-hydrogen···nitrogen, and carbon-hydrogen···oxygen hydrogen bonding patterns contributes significantly to crystal packing interactions [38].

Hirshfeld surface analysis of related quinoline structures indicates that oxygen···hydrogen contacts make important contributions to crystal packing arrangements [38]. The tricyclic quinoline framework of QL47 is expected to exhibit similar crystallographic behavior, with the planar aromatic system facilitating π-π stacking between adjacent molecules [39] [40]. The molecular geometry optimization through density functional theory calculations supports experimental crystallographic observations [38].

The crystallographic behavior of QL47 reflects the inherent planarity of the tricyclic quinoline core, which promotes efficient molecular packing through aromatic stacking interactions [39] [40]. Crystal structure determinations of related naphthyridine derivatives reveal that molecules typically arrange in layered structures with parallel orientation of aromatic rings [40]. The presence of multiple hydrogen bond donors and acceptors within the QL47 structure suggests complex intermolecular interaction networks in the solid state [38] [40].

Synthetic Pathways and Methodology

The synthetic preparation of QL47 follows established methodologies for tricyclic quinoline construction, adapted from reported synthetic routes for related compounds including Torin1 and BEZ235 [1]. The synthetic sequence commences with appropriate starting material S1, which undergoes reaction with substituted anilines followed by systematic reduction, oxidation, and ring-closing transformations to generate key intermediate S2 [1]. This multi-step approach enables precise control over substituent patterns and ring fusion geometry [1].

The critical ring-closing reactions employ established quinoline synthesis methodologies, including variations of the Combes quinoline synthesis and related cyclization strategies [28]. Intermediate S2 serves as a versatile synthetic platform for further functionalization through palladium-catalyzed cross-coupling reactions [1]. Suzuki coupling reactions with appropriate boronic acids introduce the methylpyrazole substituent, followed by selective reduction of nitro functionalities to generate amino intermediates [1].

| Synthetic Step | Reaction Conditions | Key Transformation |

|---|---|---|

| Starting Material Preparation | Aniline coupling with S1 | Formation of quinoline precursor |

| Ring-Closing Cyclization | Intramolecular cyclization | Tricyclic core assembly |

| Cross-Coupling Functionalization | Suzuki reaction with boronic acids | Methylpyrazole installation |

| Warhead Installation | Acryloyl chloride coupling | Electrophilic acrylamide formation |

Michael Addition with Cysteine Residues

QL47 employs a Michael addition reaction mechanism to form covalent bonds with cysteine residues in target proteins [1] [2]. The compound contains an acrylamide moiety that serves as a Michael acceptor, capable of reacting with nucleophilic cysteine thiol groups that act as Michael donors [1] [2]. This electrophilic acrylamide group undergoes nucleophilic attack by the sulfur atom of cysteine residues, resulting in the formation of a stable covalent carbon-sulfur bond [1] [2].

The Michael addition mechanism proceeds through a conjugate addition pathway where the cysteine thiol group attacks the β-carbon of the α,β-unsaturated acrylamide system [3]. This reaction is thermodynamically favorable due to the formation of a new carbon-carbon bond while breaking the weaker carbon-carbon pi bond [4]. The reaction is facilitated by the electron-withdrawing nature of the carbonyl group adjacent to the acrylamide, which increases the electrophilicity of the β-carbon and makes it more susceptible to nucleophilic attack [5].

Selectivity Determinants

The selectivity of QL47 for specific cysteine residues is determined by several factors including the local chemical environment, accessibility, and reactivity of the target cysteine [1] [2]. The compound demonstrates remarkable selectivity for cysteine 481 in Bruton tyrosine kinase and cysteine 267 in heat shock protein 70, while showing minimal reactivity with other cysteine-containing proteins [1] [2] [6].

The selectivity is influenced by the pKa of the cysteine residue, with more acidic cysteines being more reactive toward electrophilic attack [1]. The spatial arrangement of the binding site and the ability of QL47 to form favorable interactions with surrounding amino acid residues also contribute to selectivity [1] [2]. The tricyclic quinoline scaffold of QL47 provides structural constraints that orient the acrylamide group appropriately for covalent modification of specific cysteine residues while excluding others [1] [2].

BTK Inhibition Pathway

Interaction with Cys481 in ATP-Binding Pocket

QL47 forms a covalent bond with cysteine 481 located in the ATP-binding pocket of Bruton tyrosine kinase [1] [2]. This cysteine residue is positioned at the entrance of the ATP-binding site and is accessible to covalent modification by the acrylamide group of QL47 [1] [2]. The covalent modification occurs through the Michael addition mechanism, where the nucleophilic thiol group of Cys481 attacks the electrophilic β-carbon of the acrylamide moiety [1] [2].

The interaction is facilitated by the tricyclic quinoline scaffold of QL47, which positions the molecule appropriately within the ATP-binding cleft [1] [2]. The quinoline nitrogen forms a critical hydrogen bond with the kinase hinge region, while the acrylamide arm extends toward Cys481 for covalent modification [1] [2]. This dual-mode binding ensures both high affinity and irreversible inhibition of BTK kinase activity [1] [2].

Effects on BTK Autophosphorylation (EC50 475 nM)

QL47 inhibits BTK autophosphorylation at tyrosine 223 with an EC50 of 475 nM in cellular assays [1] [2] [7]. This autophosphorylation event is critical for BTK activation and occurs in the activation loop of the kinase domain [1] [2]. The inhibition of autophosphorylation results from the covalent modification of Cys481, which prevents the conformational changes necessary for kinase activation [1] [2].

The 475 nM EC50 value represents the cellular potency of QL47 in preventing BTK activation in response to B-cell receptor stimulation [1] [2]. This concentration is approximately 68-fold higher than the biochemical IC50 for kinase activity (7 nM), reflecting the differences between cell-free enzymatic assays and cellular environments where factors such as protein binding, cellular uptake, and competing reactions may affect potency [1] [2].

Downstream PLCγ2 Phosphorylation Inhibition (EC50 318 nM)

QL47 inhibits phosphorylation of phospholipase C γ2 at tyrosine 759 with an EC50 of 318 nM [1] [2] [7]. PLCγ2 is a critical downstream effector of BTK in B-cell receptor signaling pathways [1] [2]. The phosphorylation of PLCγ2 at Tyr759 is directly dependent on BTK kinase activity and is essential for the activation of downstream signaling cascades [1] [2].

The inhibition of PLCγ2 phosphorylation occurs as a consequence of BTK inactivation by QL47 [1] [2]. The EC50 value of 318 nM demonstrates that QL47 effectively disrupts the BTK-PLCγ2 signaling axis at submicromolar concentrations [1] [2]. This downstream effect is more potent than the direct inhibition of BTK autophosphorylation, suggesting that the phosphorylation of PLCγ2 may be more sensitive to BTK inhibition than BTK autophosphorylation itself [1] [2].

BTK Protein Degradation Mechanisms

QL47 induces the degradation of BTK protein through proteasome-mediated mechanisms [1] [2]. The compound causes approximately 50% degradation of BTK protein at concentrations of 1 μM in cellular systems [1] [2]. This degradation is dependent on the covalent modification of Cys481, as the non-reactive analog QL47R does not induce protein degradation [1] [2].

The degradation mechanism involves the ubiquitin-proteasome system, as evidenced by the fact that proteasome inhibitors such as bortezomib can partially rescue BTK protein levels in QL47-treated cells [1] [2] [8]. The covalent modification of BTK by QL47 appears to mark the protein for degradation, possibly through the disruption of protein conformation or interference with protein-protein interactions essential for BTK stability [1] [2]. This degradation mechanism is common to all irreversible BTK inhibitors, suggesting that covalent modification of Cys481 leads to protein destabilization [1] [2].

Translation Inhibition Mechanism

Eukaryotic Translation Selectivity

QL47 demonstrates remarkable selectivity for eukaryotic translation machinery while showing no inhibitory effect on prokaryotic protein synthesis [9] [10]. This selectivity was demonstrated in experiments where QL47 inhibited protein synthesis in mammalian cells, insect cells, and yeast cell lysates, but had no effect on bacterial protein synthesis in Escherichia coli [9] [10].

The selectivity for eukaryotic translation is attributed to differences in the ribosomal structure and translation machinery between prokaryotes and eukaryotes [9] [10]. The compound targets specific components of the eukaryotic translation apparatus that are absent or structurally different in prokaryotic systems [9] [10]. This selectivity profile makes QL47 a valuable tool for studying eukaryotic translation mechanisms and for developing antiviral therapeutics that target host translation without affecting beneficial bacterial flora [9] [10].

Translation Elongation Phase Disruption

QL47 specifically targets the elongation phase of protein synthesis rather than initiation or termination [9] [10]. The compound inhibits protein neosynthesis initiated by both canonical cap-driven and noncanonical internal ribosome entry site-mediated translation strategies [9] [10]. This broad inhibition of different initiation mechanisms suggests that QL47 acts at a common step in the translation process, most likely during early elongation [9] [10].

The inhibition of translation elongation is evidenced by the compound's ability to reduce the incorporation of radiolabeled amino acids and puromycin into newly synthesized proteins [9] [10]. The effect is rapid and reversible, with translation inhibition occurring within one hour of treatment and recovering when the compound is removed [9] [10]. This temporal profile is consistent with targeting the elongation machinery rather than affecting stable components of the translation initiation complex [9] [10].

Polysome Profile Alterations

QL47 treatment causes characteristic alterations in polysome profiles, leading to the disruption of polyribosomes and an increase in single ribosomal units (40S, 60S) and monosomal complexes (80S) [9] [10]. This profile is consistent with the inhibition of translation elongation, where ribosomes become stalled or dissociate from mRNA during the elongation process [9] [10].

The polysome disruption pattern observed with QL47 is similar to that seen with other translation elongation inhibitors [9] [10]. The accumulation of monosomal complexes suggests that ribosomes can still initiate translation but become stalled during the elongation process, leading to their eventual dissociation from the mRNA [9] [10]. This mechanism explains the broad antiviral activity of QL47, as most viruses depend on the host translation machinery for protein synthesis [9] [10].

HSP70 Chaperon System Modulation

Binding to HSP70 TAC267ER Peptide

QL47 covalently modifies heat shock protein 70 at cysteine 267 within the TAC267ER peptide sequence [6]. This modification was identified through mass spectrometry analysis of HSP70 treated with QL47, which revealed the covalent attachment of the compound to the TAC267ER peptide [6]. The modification occurs in the nucleotide-binding domain of HSP70, specifically in a large groove near the ATP-binding pocket [6].

The covalent binding to the TAC267ER peptide is mediated by the same Michael addition mechanism used for BTK modification [6]. The cysteine 267 residue is exposed to the solvent and accessible for nucleophilic attack by the acrylamide group of QL47 [6]. This modification is confirmed by the loss of binding when cysteine 267 is mutated to serine (Cys267Ser), demonstrating the specificity of the interaction [6].

Refolding Activity Inhibition

QL47 inhibits the protein refolding activity of HSP70 without affecting its ATPase activity [6]. This distinct mechanism of action differentiates QL47 from canonical ATP-competitive HSP70 inhibitors such as VER155008 [6]. The compound prevents HSP70 from properly refolding denatured luciferase protein, demonstrating its ability to disrupt the chaperone function of HSP70 [6].

The inhibition of refolding activity occurs through the covalent modification of cysteine 267, which is located in the nucleotide-binding domain but does not occupy the ATP-binding site [6]. This allosteric mechanism allows QL47 to selectively disrupt the protein folding function of HSP70 while preserving its ATPase activity [6]. The preservation of ATPase activity suggests that the primary defect is in the conformational changes required for substrate binding and release rather than in the energy-generating mechanism [6].

Distinction Between Inducible HSP70 and Constitutive HSC70

QL47 shows preferential activity against inducible HSP70 compared to constitutive HSC70, although both proteins contain the target cysteine residue [6] [11]. The inducible HSP70 is more critical for the stabilization of oncoproteins such as FLT3-ITD, while constitutive HSC70 plays different cellular roles including chaperone-mediated autophagy [6] [11].

The distinction between HSP70 and HSC70 is functionally important for the therapeutic activity of QL47 [6]. Inducible HSP70 is upregulated in cancer cells and under stress conditions, making it a more relevant target for anticancer therapy [6] [11]. The preferential targeting of inducible HSP70 over constitutive HSC70 may contribute to the selective toxicity of QL47 toward cancer cells while sparing normal cells that rely more heavily on constitutive HSC70 for basic cellular functions [6] [11].